ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the amino and carboxylate groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-methylthiophene-3-carboxylate: This compound lacks the nitroanilino group, which may result in different biological activities and chemical properties.
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has a similar structure but with a different substitution pattern, leading to variations in its reactivity and applications
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(Z)-C-methyl-N-(3-nitroanilino)carbonimidoyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-4-24-16(21)13-9(2)14(25-15(13)17)10(3)18-19-11-6-5-7-12(8-11)20(22)23/h5-8,19H,4,17H2,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFVWOSNRSQAO-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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